(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone
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Overview
Description
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a heterocyclic organic molecule
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
The presence of a prenyl chain in some compounds has been found to make them more lipophilic, which plays an important role in their antioxidant activity . This suggests that the compound’s bioavailability could be influenced by its lipophilicity.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the indole or thiazole rings .
Scientific Research Applications
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with indole, thiazole, and morpholine moieties. Examples include:
- (2-(1H-indol-2-yl)thiazol-4-yl)methanone
- (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)ethanone
- (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(piperidino)methanone
Uniqueness
The uniqueness of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-19-14-5-3-2-4-12(14)10-15(19)16-18-13(11-23-16)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHYQLAXKZOXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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